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Compound Focus: Phenyl Salicylate

CAS No.: 118-55-8

Cat. No.: S539498

Chemical Profile & Identification

The table below summarizes the core identifying information and physical properties for phenyl salicylate.

Property Details

CAS Registry Number 118-55-8 [1] [2]

Molecular Formula Cq13H1003 [1] [3]

Molecular Weight 214.22 g/mol [1] [4] [3]

IUPAC Name Phenyl 2-hydroxybenzoate [1]
Common Synonyms Salol; 2-Hydroxy-benzoic acid phenyl ester [1] [3]
Physical Form White to colorless crystalline solid [4] [2]
Melting Point 43 - 46 °C [2]

Boiling Point 172 - 173 °C at 12 mm Hg [4] [2]

Log P (octanol/water) 3.82 (calculated) [4], 3.292 (est.) [2]
Water Solubility 150 mg/L at 25 °C (exp.) [2]
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Pharmacology and Toxicology

This table outlines key pharmacological and toxicological data relevant for drug development.

Aspect Details
Mechanism of Acts as a prodrug, hydrolyzed to release salicylate, which inhibits
Action cyclooxygenase (COX-1 and COX-2) activity, reducing prostaglandin synthesis

[3].

Pharmacodynamics Mild analgesic, antipyretic, and antiseptic. Used for pain relief and lower urinary
tract inflammation [3].

Metabolism Hydrolyzed in the body to salicylic acid [3]. Further metabolized in the liver via
conjugation with glycine to form salicyluric acid, conjugation with glucuronic
acid, and oxidation to gentisic acid [3].

Toxicity (Acute, LDsgq (rat) = 3000 mg/kg [3] [2]

Oral)

Safety & Generally Recognized as Safe (GRAS) as a flavor ingredient (FEMA 3960) [4]

Regulations [2]. Approved for use in some pharmaceutical products and as a food additive
[3].

Adverse Effects May include skin/eye/respiratory irritation, dizziness, nausea, dry mouth, and

difficulty urinating [3].

Analytical Characterization

For researchers requiring experimental protocols, the following methodologies are cited in the literature.

e Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST Mass
Spectrometry Data Center. The spectrum can be viewed interactively on the NIST WebBook page for
this species (NIST MS number: 229426) [1].

e Tandem MS/MS Peak Annotation: For compound identification in untargeted metabolomics,
MetaboAnalyst offers a module for MS/MS peak annotation. You can upload peak lists (m/z and
intensity values) which are then compared against public MS/MS databases [5].
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¢ Functional Analysis for Untargeted Metabolomics: MetaboAnalyst's "MS Peaks to Pathways™
module supports functional analysis from high-resolution MS data without complete compound
identification. It uses algorithms like mummichog or GSEA to predict pathway-level activity directly
from peak data, which could be highly relevant for studying phenyl salicylate's metabolic effects [5].

Metabolic Pathway Visualization

Although a direct HMDB entry was not found, phenyl salicylate is a salicylate ester. The diagram below

illustrates its general metabolic pathway based on the gathered pharmacological data.
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Click to download full resolution via product page

This proposed metabolic pathway shows phenyl salicylate as a prodrug that is hydrolyzed to release the

active salicylic acid, which is then metabolized via three primary routes [3].

A Path Forward for Your Research

Since a direct link to HMDB was not established, here are suggestions for your next steps:

e Consult HMDB Directly: | recommend visiting the official HMDB website (hmdb.ca) and searching
for "phenyl salicylate" or "salol" to obtain the specific metabolome data you need.
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e Leverage MetaboAnalyst: The platform's functional analysis tools are well-suited for investigating
the systemic metabolic impact of salicylate compounds, which can complement database queries [5].

e Explore KEGG: The KEGG PATHWAY database (map01110) provides extensive information on the
"Biosynthesis of secondary metabolites," which includes the broader context of pathways related to
phenolic compounds like phenyl salicylate [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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